molecular formula C5H10O B590939 iso-Valeraldehyde-D2 CAS No. 1394230-44-4

iso-Valeraldehyde-D2

Cat. No. B590939
Key on ui cas rn: 1394230-44-4
M. Wt: 88.146
InChI Key: YGHRJJRRZDOVPD-WQPYEJCJSA-N
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Patent
US04238419

Procedure details

The autoclave was charged with 350 ml of a dioctyl phthalate solution containing 4.0 mg (0.00054 mml) of Rh4 (CO)12 and 0.173 g (0.856 mml) of ##STR23## and with 130 g (1.512 moles) of 2-methyl-1-buten-4ol. After thoroughly purging the autoclave with a mixed H2 /CO gas (1/1 in molar ratio), the reaction was carried out at a pressure of 140 kg/cm2 (absolute pressure) resulting from a mixed H2 /CO gas (1/1 in molar ratio) and at a temperature of 100° C., with stirring, for 4 hours. After the reaction, a very small amount of the reaction mixture was taken out and analyzed by gas chromatography, to show that 0.045 mole of the 2-methyl-1-buten-4-ol remained unreacted (the conversion being 97%), that the yield of 2-hydroxy-4-methyltetrahydropyran was 1.320 moles, and that the yields of 2-methyl-2-buten-4-ol and isovaleraldehyde were 0.058 and 0.073 mole, respectively.
Quantity
0.045 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH2:5][OH:6])=[CH2:3].[OH:7][CH:8]1[CH2:13][CH:12]([CH3:14])[CH2:11]CO1>>[CH3:1][C:2](=[CH:4][CH2:5][OH:6])[CH3:3].[CH:8](=[O:7])[CH2:13][CH:12]([CH3:14])[CH3:11]

Inputs

Step One
Name
Quantity
0.045 mol
Type
reactant
Smiles
CC(=C)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1OCCC(C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)=CCO
Name
Type
product
Smiles
C(CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04238419

Procedure details

The autoclave was charged with 350 ml of a dioctyl phthalate solution containing 4.0 mg (0.00054 mml) of Rh4 (CO)12 and 0.173 g (0.856 mml) of ##STR23## and with 130 g (1.512 moles) of 2-methyl-1-buten-4ol. After thoroughly purging the autoclave with a mixed H2 /CO gas (1/1 in molar ratio), the reaction was carried out at a pressure of 140 kg/cm2 (absolute pressure) resulting from a mixed H2 /CO gas (1/1 in molar ratio) and at a temperature of 100° C., with stirring, for 4 hours. After the reaction, a very small amount of the reaction mixture was taken out and analyzed by gas chromatography, to show that 0.045 mole of the 2-methyl-1-buten-4-ol remained unreacted (the conversion being 97%), that the yield of 2-hydroxy-4-methyltetrahydropyran was 1.320 moles, and that the yields of 2-methyl-2-buten-4-ol and isovaleraldehyde were 0.058 and 0.073 mole, respectively.
Quantity
0.045 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH2:5][OH:6])=[CH2:3].[OH:7][CH:8]1[CH2:13][CH:12]([CH3:14])[CH2:11]CO1>>[CH3:1][C:2](=[CH:4][CH2:5][OH:6])[CH3:3].[CH:8](=[O:7])[CH2:13][CH:12]([CH3:14])[CH3:11]

Inputs

Step One
Name
Quantity
0.045 mol
Type
reactant
Smiles
CC(=C)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1OCCC(C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)=CCO
Name
Type
product
Smiles
C(CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04238419

Procedure details

The autoclave was charged with 350 ml of a dioctyl phthalate solution containing 4.0 mg (0.00054 mml) of Rh4 (CO)12 and 0.173 g (0.856 mml) of ##STR23## and with 130 g (1.512 moles) of 2-methyl-1-buten-4ol. After thoroughly purging the autoclave with a mixed H2 /CO gas (1/1 in molar ratio), the reaction was carried out at a pressure of 140 kg/cm2 (absolute pressure) resulting from a mixed H2 /CO gas (1/1 in molar ratio) and at a temperature of 100° C., with stirring, for 4 hours. After the reaction, a very small amount of the reaction mixture was taken out and analyzed by gas chromatography, to show that 0.045 mole of the 2-methyl-1-buten-4-ol remained unreacted (the conversion being 97%), that the yield of 2-hydroxy-4-methyltetrahydropyran was 1.320 moles, and that the yields of 2-methyl-2-buten-4-ol and isovaleraldehyde were 0.058 and 0.073 mole, respectively.
Quantity
0.045 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH2:5][OH:6])=[CH2:3].[OH:7][CH:8]1[CH2:13][CH:12]([CH3:14])[CH2:11]CO1>>[CH3:1][C:2](=[CH:4][CH2:5][OH:6])[CH3:3].[CH:8](=[O:7])[CH2:13][CH:12]([CH3:14])[CH3:11]

Inputs

Step One
Name
Quantity
0.045 mol
Type
reactant
Smiles
CC(=C)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1OCCC(C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)=CCO
Name
Type
product
Smiles
C(CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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